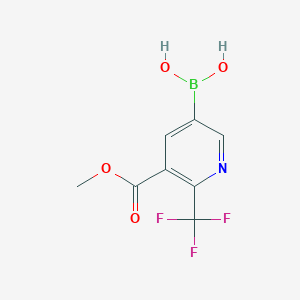![molecular formula C9H13NaO4 B15298064 Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. A new tandem reaction has been developed that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under mild and operationally simple conditions . This process is mediated by an organic base and involves an open transition state.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for industrial applications. The operational simplicity and metal-free nature of the synthesis make it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylate derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Biology: Studied for its potential role in inhibiting enzymes and pathways related to bacterial resistance.
Medicine: Investigated for its antibacterial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of polymers and other materials due to its stable bicyclic structure.
Mecanismo De Acción
The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like FabF and FabH, which are involved in bacterial fatty acid synthesis . This inhibition leads to the disruption of bacterial cell membrane synthesis, thereby exerting its antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups and applications.
Cubane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the stability of its bicyclic structure. This stability allows it to undergo various chemical reactions while maintaining its integrity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NaO4 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C9H14O4.Na/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12;/h10H,1-6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
ULGLZUZFYHFZQI-UHFFFAOYSA-M |
SMILES canónico |
C1CC2(CCC1(CO2)C(=O)[O-])CO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


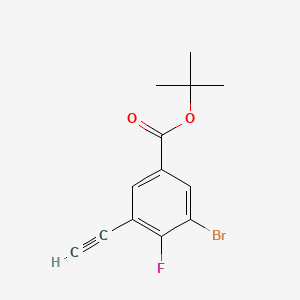
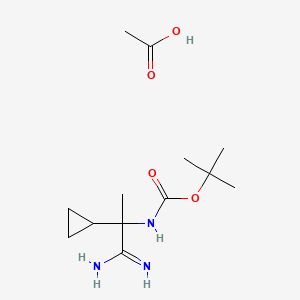
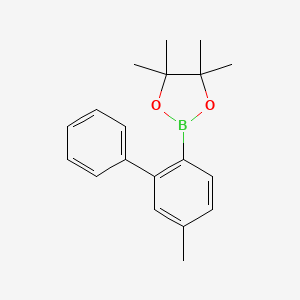
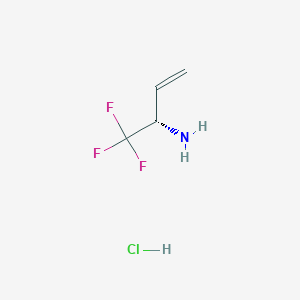

![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
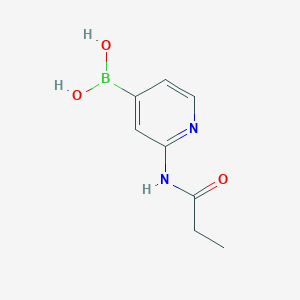
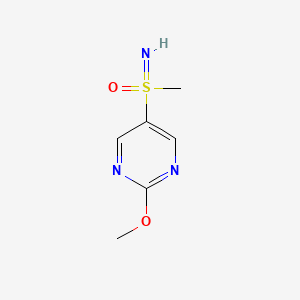


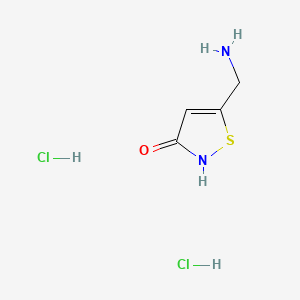
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)
